REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([CH2:21][NH:22][C:23]2[C:28]([C:29]([O:31][CH3:32])=[O:30])=[CH:27][N:26]=[C:25]([NH:33][C:34]3[CH:39]=[N:38][C:37]([C:40]#[N:41])=[CH:36][N:35]=3)[CH:24]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[C:40]([C:37]1[N:38]=[CH:39][C:34]([NH:33][C:25]2[CH:24]=[C:23]([NH:22][CH2:21][CH:18]3[CH2:17][CH2:16][NH:15][CH2:20][CH2:19]3)[C:28]([C:29]([O:31][CH3:32])=[O:30])=[CH:27][N:26]=2)=[N:35][CH:36]=1)#[N:41]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methylamino)-6-(5-cyanopyrazin-2-ylamino)nicotinate
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CNC1=CC(=NC=C1C(=O)OC)NC1=NC=C(N=C1)C#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by ion exchange chromatography on SCX-II acidic resin (500 mg)
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1N=CC(=NC1)NC1=NC=C(C(=O)OC)C(=C1)NCC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |